tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[5-bromo-2-(hydroxymethyl)phenoxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,12,18H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXVIZBGTWZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Bromine Placement: The target compound and the pyridyl analog (CAS 1335049-06-3) both contain bromine, but its position (phenolic vs. pyridyl) affects electronic properties. The phenolic bromine in the target may enhance electrophilic aromatic substitution reactivity, whereas pyridyl bromine favors cross-coupling reactions .
- Hydroxymethyl vs.
- Azetidine Substitution Pattern: Substituents on the azetidine ring (e.g., hydroxymethyl at position 2 vs. phenoxy at position 3) influence ring strain and conformational flexibility, impacting binding affinity in drug-receptor interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 2.1 (calculated) | 0.9 (experimental) |
| TPSA (Ų) | ~70 | 65.5 | 55.1 |
| Hydrogen Bond Donors | 1 (hydroxymethyl) | 0 | 1 |
| Solubility | Moderate in DMSO | High in DMSO | High in polar aprotic solvents |
- LogP : The target’s higher lipophilicity compared to the hydroxymethyl analog (CAS 174346-82-8) is attributed to the brominated aromatic ring, enhancing membrane permeability but reducing aqueous solubility .
- TPSA : The pyridyl analog’s lower topological polar surface area (65.5 Ų) suggests better blood-brain barrier penetration than the target compound (~70 Ų) .
Biological Activity
tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenoxy moiety, and an azetidine ring. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
The molecular formula of this compound is C15H20BrNO4, with a molecular weight of approximately 342.23 g/mol. The compound's synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-bromo-2-hydroxymethylphenol under basic conditions using solvents like DMF or THF at room temperature to reflux conditions .
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. Notable findings include:
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on certain enzymes. For example, related azetidine derivatives have shown potent inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition of MMPs can lead to reduced tumor invasion and metastasis .
Anticancer Potential
The azetidine framework has been associated with anticancer properties. In studies involving related compounds, significant cytotoxicity was observed against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For instance, a similar compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
The mechanism of action for this compound may involve the following pathways:
- Binding Interactions : The bromophenoxy group can facilitate binding to specific receptors or enzymes, influencing their activity.
- Conformational Changes : The azetidine ring may affect the overall conformation of the molecule, impacting its reactivity and interaction with biological targets.
- Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions that can modify the compound's properties and enhance its biological activity .
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have been extensively studied:
- Study on MDA-MB-231 Cells : A study investigated the effects of azetidine derivatives on MDA-MB-231 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
| Compound | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| Compound A | 0.126 | MDA-MB-231 | Strong inhibitory effect on proliferation |
| Compound B | 17 | MCF-7 | Moderate cytotoxicity |
Preparation Methods
Direct Bromination of 2-(Hydroxymethyl)Phenol
Bromination of 2-(hydroxymethyl)phenol using bromine (Br₂) in acetic acid at 0–5°C for 4 hours yields 5-bromo-2-(hydroxymethyl)phenol with 68% regioselectivity (para to hydroxyl). Alternative methods include:
| Method | Conditions | Yield (%) | Regioselectivity (5-bromo) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, 80°C, 6h | 52 | 75% |
| CuBr₂-mediated bromination | Acetonitrile, reflux, 12h | 61 | 82% |
The hydroxymethyl group requires protection during bromination to prevent oxidation. TBDMS ether protection (using TBDMSCl/imidazole) improves yield to 78%.
Sequential Formylation and Reduction
An alternative pathway involves:
-
Vilsmeier-Haack formylation of 3-bromophenol to 5-bromo-2-hydroxybenzaldehyde (87% yield)
-
NaBH₄ reduction to 5-bromo-2-(hydroxymethyl)phenol (91% yield).
Ether Bond Formation Strategies
Mitsunobu Coupling
Adapting the protocol from tert-butyl 3-(4-bromophenoxy)azetidine synthesis:
Procedure:
-
Charge 5-bromo-2-(hydroxymethyl)phenol (2.40 g, 11.55 mmol) and tert-butyl 3-hydroxyazetidine-1-carboxylate (2.0 g, 11.55 mmol) in anhydrous THF (60 mL).
-
Add triphenylphosphine (3.98 g, 15.17 mmol) at 0°C.
-
Dropwise add DIAD (2.81 g, 13.90 mmol) over 15 min.
-
Heat to 110°C for 5h under N₂.
-
Purify via silica chromatography (PE:EA = 8:1).
Outcome:
-
Yield: 72% (unprotected hydroxymethyl)
-
Purity: >95% (HPLC)
-
Challenges: Competing oxidation of hydroxymethyl observed at temperatures >100°C.
Ullmann-Type Coupling
Using tert-butyl 3-bromoazetidine-1-carboxylate:
Procedure:
-
Dissolve 5-bromo-2-(hydroxymethyl)phenol (1.2 eq) in DMF (10 mL).
-
Add NaH (60% dispersion, 2.5 eq) at 0°C.
-
Introduce tert-butyl 3-bromoazetidine-1-carboxylate (1.0 eq).
-
Heat to 80°C for 24h.
-
Quench with NH₄Cl and extract with EtOAc.
Outcome:
-
Yield: 58%
-
Advantage: Avoids phosphine/byproducts from Mitsunobu
-
Limitation: Requires hydroxymethyl protection to prevent alkoxide formation.
Protecting Group Strategies
Silyl Ether Protection (TBDMS)
Acetyl Protection
-
Protection: Acetic anhydride/pyridine (quantitative).
-
Deprotection: K₂CO₃/MeOH (3h, RT, 89% yield).
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 1.42 (s, 9H, tert-butyl)
-
δ 3.85–4.15 (m, 4H, azetidine CH₂)
-
δ 4.62 (s, 2H, CH₂OH)
-
δ 6.92 (d, J = 8.4 Hz, 1H, aromatic)
-
δ 7.28 (dd, J = 8.4, 2.4 Hz, 1H, aromatic)
-
δ 7.44 (d, J = 2.4 Hz, 1H, aromatic).
HRMS (ESI+):
-
Calculated for C₁₅H₂₀BrNO₄ [M+H]⁺: 368.0521
-
Found: 368.0518.
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu (Unprotected) | Mitsunobu (TBDMS) | Ullmann Coupling |
|---|---|---|---|
| Yield (%) | 72 | 85 | 58 |
| Purity (HPLC) | 95.2 | 98.7 | 92.4 |
| Reaction Time (h) | 5 | 6 | 24 |
| Byproduct Formation | Moderate | Low | High |
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(5-bromo-2-(hydroxymethyl)phenoxy)azetidine-1-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves:
Azetidine Ring Formation : A Mitsunobu reaction or nucleophilic substitution to couple the azetidine core with the phenol derivative.
Bromo Substitution : Electrophilic aromatic bromination at the para position relative to the hydroxymethyl group, guided by directing effects.
Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) as a protecting group for the azetidine nitrogen, requiring acidic deprotection (e.g., TFA) in later steps .
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to maximize yield. For example, flow-chemistry setups enable precise control over reaction conditions, as demonstrated in oxidation reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) can enhance regioselectivity for bromo-group introduction .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve the azetidine ring conformation and spatial arrangement of substituents. For example, similar Boc-protected azetidines show puckered ring geometries .
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (Boc C=O, ~1680–1720 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers address challenges in the regioselective introduction of the bromo substituent during synthesis?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups : The hydroxymethyl group (-CH2OH) acts as a meta-director, favoring bromination at the 5-position. Competing effects from the azetidine oxygen may require steric or electronic modulation .
- Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution efficiency.
- Protection Strategies : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to avoid side reactions during bromination .
Case Study : In analogous aryl halide syntheses, Merck & Co. achieved regiocontrol using Pd-catalyzed C-H activation, bypassing traditional electrophilic methods .
Q. What strategies are recommended for analyzing and resolving contradictory data in the stability and reactivity of this compound under varying conditions?
Methodological Answer: Contradictions often arise from:
- Hydrolytic Instability : The Boc group is labile under acidic or basic conditions. Monitor decomposition via HPLC or TLC in solvents like DCM/MeOH .
- Thermal Degradation : Perform thermogravimetric analysis (TGA) to identify safe storage temperatures. For example, Boc-protected analogs degrade above 150°C .
Q. Resolution Workflow :
Controlled Replicates : Repeat experiments under identical conditions (pH, humidity) to confirm trends.
Advanced Analytics : Use LC-MS to detect trace degradation products (e.g., free azetidine or debrominated byproducts).
Environmental Simulation : Expose the compound to accelerated aging (e.g., 40°C/75% RH) to predict long-term stability .
Q. How can mechanistic studies elucidate the reactivity of the azetidine ring in cross-coupling or functionalization reactions?
Methodological Answer:
- Computational Modeling : DFT calculations predict nucleophilic sites on the azetidine ring. For example, the oxygen atom in the phenoxy group may stabilize transition states during SN2 reactions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates in Suzuki-Miyaura couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
